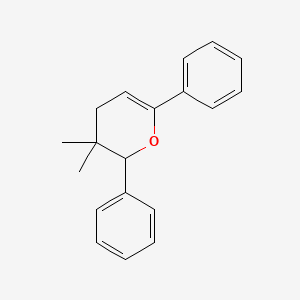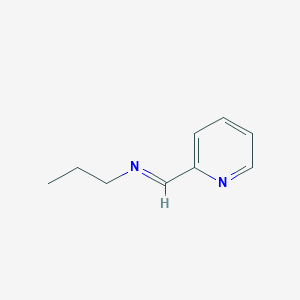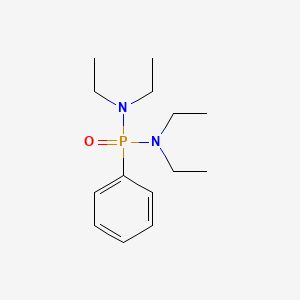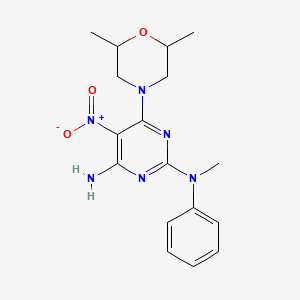
3,3-Dimethyl-2,6-diphenyl-2,4-dihydropyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-2,6-diphenyl-2,4-dihydropyran is an organic compound belonging to the class of dihydropyrans This compound is characterized by its unique structure, which includes two phenyl groups and two methyl groups attached to a dihydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2,6-diphenyl-2,4-dihydropyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-diphenyl-3,3-dimethyl-1,4-dioxane with a suitable acid catalyst to induce cyclization and form the dihydropyran ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dimethyl-2,6-diphenyl-2,4-dihydropyran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated dihydropyran derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-2,6-diphenyl-2,4-dihydropyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-2,6-diphenyl-2,4-dihydropyran involves its interaction with molecular targets through its functional groups. The phenyl groups can participate in π-π interactions, while the dihydropyran ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects in biological systems.
Comparación Con Compuestos Similares
3,4-Dihydro-2H-pyran: A simpler dihydropyran derivative without the phenyl and methyl substitutions.
2,3-Dihydro-4H-pyran: Another dihydropyran isomer with different substitution patterns.
Uniqueness: 3,3-Dimethyl-2,6-diphenyl-2,4-dihydropyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both phenyl and methyl groups enhances its stability and reactivity compared to simpler dihydropyrans.
Propiedades
Número CAS |
26372-49-6 |
|---|---|
Fórmula molecular |
C19H20O |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
3,3-dimethyl-2,6-diphenyl-2,4-dihydropyran |
InChI |
InChI=1S/C19H20O/c1-19(2)14-13-17(15-9-5-3-6-10-15)20-18(19)16-11-7-4-8-12-16/h3-13,18H,14H2,1-2H3 |
Clave InChI |
UFCWKXJYWSIVHS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC=C(OC1C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(N-acetylglycyl)(ethyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B14158817.png)
![methyl 3-[(2,6-difluorobenzoyl)amino]-6-methoxy-1H-indole-2-carboxylate](/img/structure/B14158826.png)
![ethyl 4-[(3,4-dimethylphenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate](/img/structure/B14158830.png)


![diethyl 5,5'-methanediylbis{4-[2-(diethylamino)ethyl]-3-methyl-1H-pyrrole-2-carboxylate}](/img/structure/B14158855.png)
![6-methyl-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14158869.png)
![3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B14158876.png)
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14158877.png)

![N-(4-fluorophenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14158889.png)


